

Comparative Analysis of (Rac)-GSK547 Cross-Reactivity

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Compound of Interest

Compound Name: (Rac)-GSK547

Cat. No.: B10815349

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A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **(Rac)-GSK547**, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), with other relevant kinase inhibitors. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds in their studies.

(Rac)-GSK547 is the racemic mixture of GSK547, a molecule that has demonstrated high selectivity for RIPK1.[1][2] This selectivity is attributed to its type III binding mode, where it occupies an allosteric lipophilic pocket on the back of the ATP binding site, a feature that generally leads to a more favorable kinase selectivity profile.[3] Understanding the cross-reactivity of a kinase inhibitor is crucial for interpreting experimental results and anticipating potential off-target effects.

Comparative Selectivity Profile

While a comprehensive public kinase panel screening for **(Rac)-GSK547** is not readily available, data from a closely related benzazepinone compound, designated as compound 6, which was developed from the same chemical series, provides a strong indication of its

selectivity. Compound 6 exhibited complete kinase selectivity for RIPK1 when tested at a concentration of 10 μ M against a panel of 359 kinases in a P33 radiolabeled assay and 456 kinases in a KINOMEScan competition binding assay.[3] This suggests a greater than 1500-fold selectivity for RIPK1 over other kinases.[3]

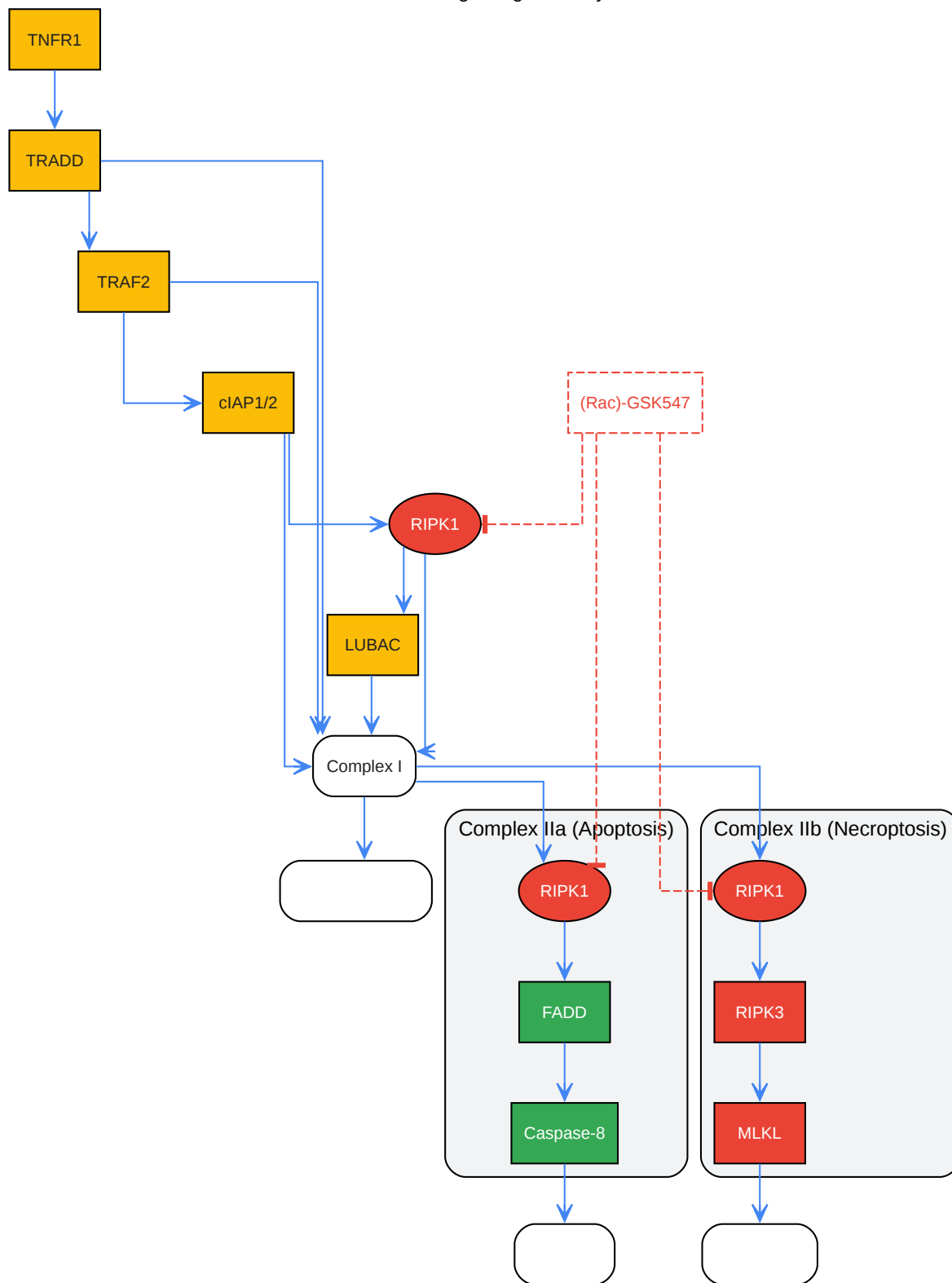
For the purpose of this guide, we will compare the implied selectivity of **(Rac)-GSK547** with two other well-known inhibitors relevant to the RIPK1 signaling pathway: Necrostatin-1 (a RIPK1 inhibitor) and GSK'872 (a RIPK3 inhibitor).

Compound	Primary Target	Screening Panel Size	Key Off-Targets (if any)	Reference
(Rac)-GSK547 (inferred from compound 6)	RIPK1	359 and 456 kinases	None identified at 10 μ M	[3]
Necrostatin-1s (a more stable analog of Necrostatin-1)	RIPK1	>400 kinases	Highly selective for RIPK1	
GSK'872	RIPK3	>300 kinases	>1000-fold selectivity for RIPK3 over other kinases	

Signaling Pathway and Experimental Workflow

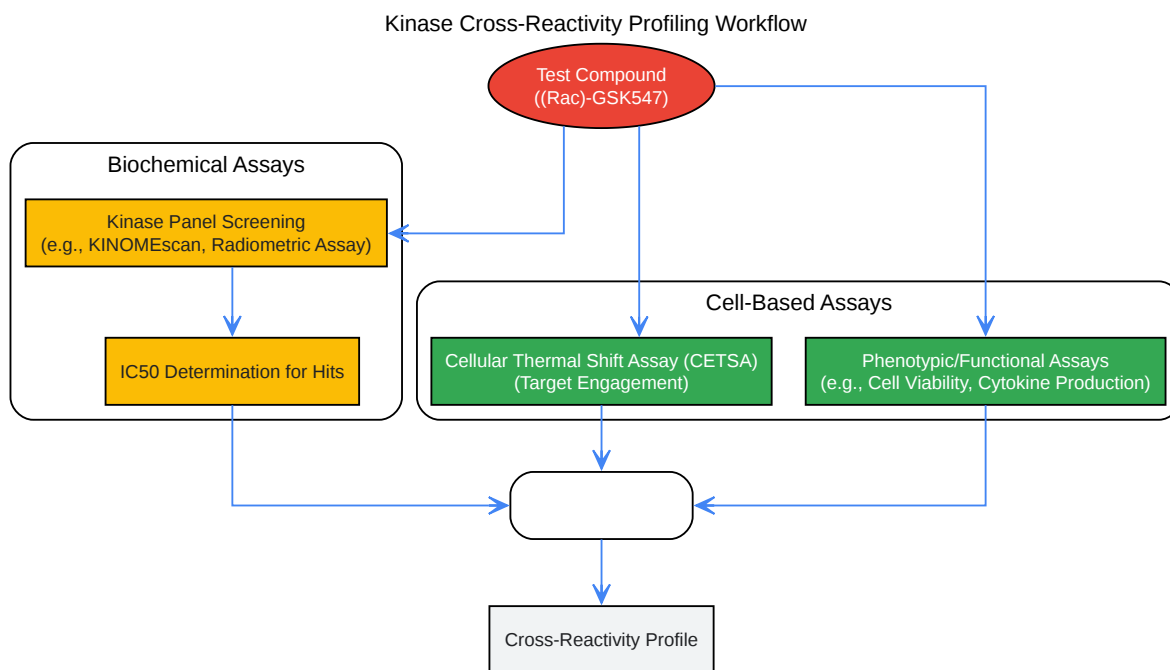
The following diagrams illustrate the signaling pathway of RIPK1 and a general workflow for assessing kinase inhibitor cross-reactivity.

RIPK1 Signaling Pathway



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Caption: Simplified RIPK1 signaling cascade.



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Caption: General experimental workflow for kinase profiling.

Experimental Protocols

Detailed methodologies for key experiments cited in cross-reactivity studies are provided below.

Biochemical Kinase Assay (Radiometric)

This protocol is a standard method for determining the inhibitory activity of a compound against a panel of kinases.

1. Materials:

- Purified recombinant kinases.

- Corresponding kinase-specific substrates.
- Test compound (e.g., **(Rac)-GSK547**) dissolved in DMSO.
- Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).
- [γ -³³P]ATP.
- P81 phosphocellulose paper.
- Phosphoric acid wash solution (0.75%).
- Scintillation counter.

2. Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add the assay buffer, the specific kinase, and the substrate.
- Add the test compound to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
- Initiate the kinase reaction by adding [γ -³³P]ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ -³³P]ATP.
- Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug within a cellular environment.

1. Materials:

- Cultured cells expressing the target kinase (e.g., RIPK1).
- Test compound (e.g., **(Rac)-GSK547**).
- Phosphate-buffered saline (PBS).
- Lysis buffer (e.g., PBS with protease inhibitors).
- Thermal cycler or heating block.
- Apparatus for protein quantification (e.g., BCA assay).
- SDS-PAGE and Western blotting reagents.
- Primary antibody specific for the target protein.
- Secondary antibody conjugated to HRP.
- Chemiluminescence substrate.

2. Procedure:

- Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
- Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

- Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.
- Transfer the supernatant to a new tube and determine the protein concentration.
- Analyze the amount of soluble target protein in each sample by Western blotting using a target-specific antibody.
- Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement and stabilization.

Conclusion

The available data strongly suggests that **(Rac)-GSK547** is a highly selective inhibitor of RIPK1. The cross-reactivity profile, inferred from a closely related compound, indicates minimal off-target effects on a broad range of kinases. This high selectivity, combined with its potent inhibition of RIPK1, makes **(Rac)-GSK547** a valuable tool for studying RIPK1-mediated signaling pathways. However, for critical applications, it is recommended that researchers perform their own focused cross-reactivity studies to confirm these findings within their specific experimental systems.

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